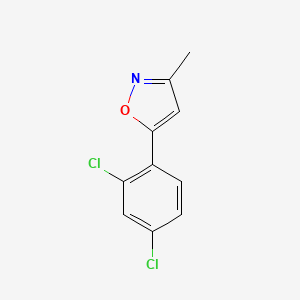

5-(2,4-Dichlorophenyl)-3-methylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,4-Dichlorophenyl)-3-methylisoxazole: is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with acetone in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and control, reducing the risk of side reactions and improving overall production rates.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring and its substituents undergo oxidation under specific conditions. Key findings include:

Oxidation of the Methyl Group :

The methyl group at position 3 can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media . For example:

\text{5-(2,4-Dichlorophenyl)-3-methylisoxazole} \xrightarrow{\text{KMnO}_4, \Delta} \text{5-(2,4-Dichlorophenyl)-3-carboxyisoxazole} \quad \text{Yield: ~70%[6]}

Peripheral Oxidation :

The dichlorophenyl group may undergo hydroxylation at meta/para positions under radical-mediated conditions, though this is less common due to steric and electronic hindrance.

Reduction Reactions

Reductive pathways target the isoxazole ring or substituents:

Ring Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) partially reduces the isoxazole to a β-enaminone intermediate, preserving the dichlorophenyl group:

\text{Isoxazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{β-Enaminone} \quad \text{Yield: ~65%[9]}

Chlorine Reduction :

The chlorine atoms on the phenyl ring can be replaced with hydrogen via palladium-catalyzed dehalogenation (e.g., using NaBH₄/Pd) .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic substitutions are observed:

Nucleophilic Aromatic Substitution :

The chlorine atoms at the 2- and 4-positions of the phenyl ring participate in SNAr reactions with amines or alkoxides :

\text{this compound} + \text{NH}_3 \xrightarrow{\text{Cu catalyst}} \text{5-(2-Amino-4-chlorophenyl)-3-methylisoxazole} \quad \text{Yield: ~58%[8]}

Functionalization of the Isoxazole Ring :

The isoxazole ring undergoes regioselective substitution at position 4 or 5 with nucleophiles like Grignard reagents .

Cross-Coupling Reactions

Palladium-mediated coupling reactions enable derivatization:

Suzuki-Miyaura Coupling :

The dichlorophenyl group participates in cross-couplings with aryl boronic acids, forming biaryl derivatives :

\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-(2,4-Diarylphenyl)-3-methylisoxazole} \quad \text{Yield: ~75%[7]}

Cycloaddition Reactions

The isoxazole ring engages in [3+2] cycloadditions with dipolarophiles, forming fused heterocycles :

With Nitrile Oxides :

Reaction with nitrile oxides yields isoxazolo[5,4-d]isoxazolines under microwave irradiation :

\text{Isoxazole} + \text{R-C≡N-O} \xrightarrow{\text{MW, 80°C}} \text{Fused Isoxazoline} \quad \text{Yield: ~82%[10]}

Hydrolysis and Esterification

While the parent compound lacks ester groups, related esters (e.g., ethyl carboxylates) undergo hydrolysis to carboxylic acids :

\text{Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate} \xrightarrow{\text{KOH}} \text{3-(2,4-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid} \quad \text{Yield: ~85%[9]}

Comparative Reactivity Data

Mechanistic Insights

Scientific Research Applications

Chemistry: In chemistry, 5-(2,4-Dichlorophenyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals targeting various pathogens.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development.

Industry: Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it useful in cancer treatment. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.

N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Known for its biological activity and used in medicinal chemistry.

Uniqueness: 5-(2,4-Dichlorophenyl)-3-methylisoxazole stands out due to its isoxazole ring, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from drug development to industrial chemistry.

Biological Activity

5-(2,4-Dichlorophenyl)-3-methylisoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the 2,4-dichlorophenyl group enhances its pharmacological profile. Various synthetic routes have been explored to produce derivatives of this compound, often involving reactions such as cyclization and functional group modifications.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated several isoxazole derivatives against bacterial strains such as Escherichia coli and Salmonella typhi, revealing that compounds with similar structures showed moderate to high antibacterial activity. Specifically, compounds derived from 3-methylisoxazole were noted for their effectiveness against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Against E. coli | Activity Against S. typhi |

|---|---|---|

| This compound | Moderate | Moderate |

| Standard (Norfloxacin) | High | High |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Isoxazoles are known for their selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation. Studies have shown that derivatives of isoxazole can significantly reduce inflammation markers in vitro and in vivo models .

Key Findings:

- Compounds with methyl substitutions on the isoxazole ring demonstrated enhanced COX-2 selectivity.

- The structure-activity relationship indicates that specific substituents are crucial for maximizing anti-inflammatory effects.

3. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Preclinical studies indicate that this compound can induce apoptosis in cancer cells while inhibiting tumor growth. The mechanism involves the activation of apoptotic pathways and cell cycle arrest .

Case Study:

In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 values ranging from 10 to 20 µM). The compound's efficacy was attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor for enzymes involved in inflammatory processes.

- Induction of Apoptosis: It activates caspases and other apoptotic factors leading to programmed cell death in cancer cells.

- Antioxidant Properties: Some studies suggest that isoxazoles may exhibit antioxidant activity, contributing to their overall therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,4-Dichlorophenyl)-3-methylisoxazole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves cyclocondensation or multi-step functionalization. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) for 18 hours under reduced pressure improves cyclization efficiency, as demonstrated in analogous triazole syntheses . Adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to electrophile) and using catalysts like glacial acetic acid can enhance yield. Post-reaction purification via ice-water precipitation followed by recrystallization (water-ethanol) is critical for isolating high-purity product (65–75% yield) .

Table 1 : Key Reaction Parameters for Optimization

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | DMSO, ethanol | Polar solvents favor cyclization |

| Reflux Time | 4–18 hours | Longer times improve completion |

| Catalyst | Glacial acetic acid | Accelerates imine formation |

| Purification | Ice-water precipitation | Removes unreacted starting material |

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, isoxazole methyl at δ 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 272.08 for C11H7Cl2NO3) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm−1 indicate C=O or C=N stretching in the isoxazole ring .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>97%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with substituents at the 3-methyl or dichlorophenyl positions (e.g., halogenation, methoxy groups) to test antimicrobial or anticancer activity .

- Assay Design : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under controlled conditions (pH, temperature). Compare IC50 values across derivatives to identify critical substituents .

- Data Interpretation : Employ statistical tools (e.g., ANOVA) to correlate structural features (e.g., Cl position) with activity trends.

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Standardization : Replicate assays using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., 24-hour exposure).

- Orthogonal Assays : Validate results with complementary methods (e.g., flow cytometry for apoptosis vs. western blot for caspase activation) .

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects from DMSO in cell-based assays) .

Q. How does computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on hydrophobic interactions with dichlorophenyl and hydrogen bonds with the isoxazole ring .

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., C-4 carboxyl group for nucleophilic attacks) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity under physiological conditions .

Properties

Molecular Formula |

C10H7Cl2NO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C10H7Cl2NO/c1-6-4-10(14-13-6)8-3-2-7(11)5-9(8)12/h2-5H,1H3 |

InChI Key |

AIJZFXIESSWPGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.